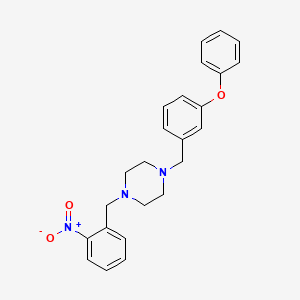![molecular formula C16H14Cl2N2OS B3711689 2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B3711689.png)
2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide
描述
2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a carbamothioyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate and the corresponding secondary amine in dry acetone . The reaction conditions include maintaining the reaction mixture at a specific temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antibacterial activity may involve inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide include other benzamide derivatives with different substituents on the benzene ring or variations in the carbamothioyl group. Examples include:
- 2,4-dichloro-N-(4-methylphenyl)carbamothioyl]benzamide
- 2,4-dichloro-N-(4-isopropylphenyl)carbamothioyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group on the phenyl ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
2,4-dichloro-N-[(4-ethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-2-10-3-6-12(7-4-10)19-16(22)20-15(21)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLYBNSPJZKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE](/img/structure/B3711612.png)


![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-2-propenethioamide](/img/structure/B3711631.png)
![3,4-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B3711638.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate](/img/structure/B3711640.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate](/img/structure/B3711646.png)

METHANONE](/img/structure/B3711658.png)
![5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3711660.png)
![4-tert-butyl-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3711665.png)
![2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3711672.png)
![2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B3711681.png)
